molecular formula C19H21N5O4 B2844382 3-(2,5-dimethoxyphenyl)-N-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide CAS No. 732259-60-8

3-(2,5-dimethoxyphenyl)-N-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide

Cat. No. B2844382
CAS RN: 732259-60-8
M. Wt: 383.408
InChI Key: YTYLIYQOJYPVAQ-UHFFFAOYSA-N
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Description

3-(2,5-Dimethoxyphenyl)-N-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide (DMPTPA) is a newly synthesized compound that is showing promise in a number of scientific research applications.

Scientific Research Applications

Tetrazole Derivatives in Pharmacology

Tetrazole derivatives are of significant interest in medicinal chemistry due to their bioisosteric similarity to carboxylic acid groups, making them useful in drug design. For example, tetrazole-based compounds have been synthesized and studied for their potential as anti-inflammatory, analgesic, and anticonvulsant agents. They often target specific enzymes or receptors, such as cyclooxygenase (COX) inhibitors, which play a role in inflammatory processes. Compounds like CFM-2 and THIQ-10c, non-competitive AMPA receptor antagonists, have been evaluated in genetic animal models of absence epilepsy, highlighting the role of AMPA neurotransmission in such conditions (Citraro et al., 2006).

Methoxyphenyl Compounds in Biochemical Studies

Methoxyphenyl compounds are explored for their diverse biological activities, including their roles as antioxidants, anticancer agents, and in photodynamic therapy for cancer treatment. Their efficacy is often attributed to their ability to generate reactive oxygen species or inhibit specific cellular pathways. For instance, novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have been synthesized and tested for their antioxidant and anticancer activities, showing significant potential against specific cancer cell lines (Tumosienė et al., 2020).

Propanamide Structures in Drug Development

Propanamide derivatives are often investigated for their pharmacological properties, such as anticonvulsant activities. Studies on isomeric N-Benzyl-3-[(chlorophenyl)amino]propanamides, for example, have shown promising results in models of generalized seizures, indicating their potential for development into antiepileptic medications (Idris et al., 2011).

properties

IUPAC Name

3-(2,5-dimethoxyphenyl)-N-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O4/c1-26-14-6-4-5-13(11-14)20-19(25)16(18-21-23-24-22-18)10-12-9-15(27-2)7-8-17(12)28-3/h4-9,11,16H,10H2,1-3H3,(H,20,25)(H,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTYLIYQOJYPVAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CC(C2=NNN=N2)C(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,5-dimethoxyphenyl)-N-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide

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